1-Cyclohexylbutane-1,3-dione

Vue d'ensemble

Description

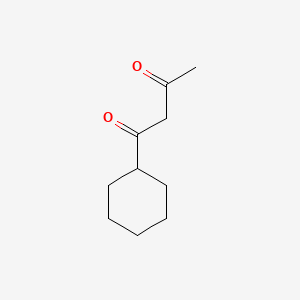

1-Cyclohexylbutane-1,3-dione is an organic compound with the molecular formula C10H16O2 It is characterized by a cyclohexyl group attached to a butane-1,3-dione moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclohexylbutane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation. Another method includes the Michael addition of cyclohexanone to methyl vinyl ketone, followed by aldol condensation and subsequent dehydration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclohexylbutane-1,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols and hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Chemistry Applications

1-Cyclohexylbutane-1,3-dione serves as a versatile building block in organic synthesis. Its diketone structure allows for various chemical transformations:

- Reactivity in Condensation Reactions : The compound can participate in Claisen condensation reactions, forming β-keto esters or other derivatives. This property is essential for synthesizing complex organic molecules .

- Synthesis of Heterocycles : Recent studies have shown that cyclohexane-1,3-diones can be utilized to synthesize six-membered nitrogen-containing heterocycles. These compounds are important in medicinal chemistry due to their biological activity .

- Functionalization : The compound can undergo functionalization to introduce various substituents, enhancing its utility in creating diverse chemical entities. For example, reactions with aldehydes can yield valuable intermediates for further synthetic applications .

Pharmaceutical Applications

The therapeutic potential of this compound derivatives has been investigated extensively:

- c-Met Inhibition : A study identified a new class of small molecules based on cyclohexane-1,3-dione as potential c-Met inhibitors. These compounds demonstrated efficacy against non-small cell lung cancer (NSCLC) cell growth, indicating their promise as anticancer agents .

- Bioactivity : The diketone structure contributes to various biological activities, including antimicrobial and anti-inflammatory properties. This makes it a candidate for developing new therapeutic agents .

Material Science Applications

In material science, this compound has shown potential as a precursor for advanced materials:

- Polymer Synthesis : The compound can be hydrogenated to produce diols that serve as building blocks for polymers and fuels. This application is gaining attention due to the increasing demand for sustainable materials .

- Sensor Development : Its electron-accepting properties make it suitable for developing sensors, particularly in ion sensing applications when combined with electron donors .

Table 1: Summary of Synthetic Applications

| Application | Description |

|---|---|

| Claisen Condensation | Formation of β-keto esters and derivatives |

| Heterocycle Synthesis | Synthesis of six-membered nitrogen-containing heterocycles |

| Functionalization | Introduction of substituents through various reactions |

Table 2: Pharmaceutical Applications

| Application | Description |

|---|---|

| c-Met Inhibition | Potential anticancer agents against NSCLC |

| Bioactivity | Antimicrobial and anti-inflammatory properties |

Case Study: c-Met Inhibitors

A recent research study focused on developing small molecules derived from cyclohexane-1,3-dione that inhibit c-Met signaling pathways in NSCLC cells. The study highlighted the structural modifications that enhanced potency and selectivity against cancer cells while minimizing toxicity to normal cells. This demonstrates the compound's potential as a lead structure for drug development.

Mécanisme D'action

The mechanism of action of 1-Cyclohexylbutane-1,3-dione involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparaison Avec Des Composés Similaires

- 1-Cyclohexylbutane-1,3-dione

- This compound

- This compound

Comparison: this compound is unique due to its specific cyclohexyl and dione moieties, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Activité Biologique

1-Cyclohexylbutane-1,3-dione (C10H16O2), a compound with notable structural features, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is a diketone characterized by the presence of two carbonyl groups. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 168.24 g/mol |

| Melting Point | Not Available |

| Solubility | Organic Solvents |

| Log P (Partition Coefficient) | 2.5 |

Anticancer Potential

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives, including this compound, as promising anticancer agents. In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal cancer.

Case Study: In Vitro Evaluation

A study conducted by Mohareb et al. evaluated a series of cyclohexane-1,3-dione derivatives for their inhibitory activity against NSCLC cell lines (H460 and A549). The findings indicated that several derivatives exhibited potent cytotoxicity with half-maximal inhibitory concentration (IC50) values below 1 nM for some compounds .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of cyclohexane-1,3-dione derivatives and their biological activity has been extensively studied. Molecular descriptors such as hydrogen bond acceptors, polar surface area, and molecular connectivity play crucial roles in determining the efficacy of these compounds.

Table 2: Summary of SAR Findings

| Compound ID | IC50 (nM) | Key Structural Features |

|---|---|---|

| Compound A | 0.5 | High hydrogen bond donor capability |

| Compound B | 0.8 | Increased lipophilicity |

| Compound C | 1.2 | Optimal molecular size for receptor binding |

Computational Approaches

The integration of computational methods in drug design has facilitated the identification of lead compounds based on cyclohexane-1,3-dione derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations have been employed to predict the biological activity and optimize compound structures .

Propriétés

IUPAC Name |

1-cyclohexylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHGBXKQVBLQGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276513 | |

| Record name | 1-cyclohexylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15972-15-3 | |

| Record name | 1-Cyclohexyl-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15972-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclohexylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.